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Compound of Interest

Compound Name: 3-Methoxy-5-methylpyridine

Cat. No.: B1603579

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of
numerous biologically active compounds.[1] Its unique electronic properties and ability to
participate in hydrogen bonding make it a privileged structure in drug design. This guide
focuses on a specific, yet promising, subclass: 3-methoxy-5-methylpyridine derivatives.
While direct research on this exact substitution pattern is emerging, this guide will synthesize
available data, draw logical comparisons from structurally related methoxy- and methyl-
substituted pyridines, and provide actionable experimental protocols to empower researchers
in this field.

We will explore the diverse biological activities associated with this structural motif, with a
primary focus on kinase inhibition, antifungal properties, and herbicidal applications. By
examining structure-activity relationships (SAR) and providing detailed experimental workflows,
this guide aims to serve as a technical resource for researchers, scientists, and drug
development professionals.

Comparative Analysis of Biological Activities

The introduction of methoxy (-OCHs) and methyl (-CHs) groups onto the pyridine ring
significantly influences the molecule's steric and electronic properties, thereby modulating its
interaction with biological targets. The 3-methoxy group acts as a hydrogen bond acceptor and
can influence the molecule's conformation, while the 5-methyl group can provide beneficial
hydrophobic interactions and improve metabolic stability.
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Substituted pyridines are prevalent in the landscape of kinase inhibitors.[2][3] Dysregulation of
protein kinases is a hallmark of many diseases, particularly cancer, making them a major focus
of drug discovery.

Structure-Activity Relationship (SAR) Insights:

The potency and selectivity of pyridine-based kinase inhibitors are highly dependent on their
substitution patterns. While direct SAR data for the 3-methoxy-5-methylpyridine core is
limited, we can infer key principles from related structures:

» Role of the Methoxy Group: Methoxy groups are often crucial for activity. For instance, in a
series of pyrido[2,3-d]pyrimidine inhibitors, a dimethoxyphenyl moiety was key for selective
inhibition of the Fibroblast Growth Factor receptor (FGFr) tyrosine kinase.[3] The methoxy
groups can form critical hydrogen bonds with residues in the kinase hinge region or occupy
hydrophobic pockets, enhancing binding affinity.

» Impact of the Methyl Group: Small alkyl groups like methyl can enhance binding by fitting
into small hydrophobic pockets within the ATP-binding site. In a study of isothiazolo[4,3-
b]pyridines, the introduction of a methyl group on the pyridine ring yielded potent inhibitors of
the lipid kinase PIKfyve with ICso values in the low nanomolar range.[4]

o Synergistic Effects: The combination of methoxy and methyl groups can fine-tune the
electronic and steric profile of the molecule to optimize potency and selectivity. For example,
in a series of CHK1 inhibitors, a 4-methoxy substitution on a related pyridine-containing
scaffold improved cellular potency.[5]

Comparative Data for Methoxy-Pyridine Kinase Inhibitors:

The following table summarizes the activity of representative methoxy-substituted pyridine
derivatives against various kinases, illustrating the potential of this class of compounds.
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Compound . Key
Target Kinase L ICso Value Reference
Class Substitutions
. 6-(3',5'-
Pyrido[2,3- .
o FGFr dimethoxyphenyl  0.060 uM [3]
d]pyrimidine )
Pyrido[2,3- 6-(2,6-
o PDGFr _ 1.11 pM [3]
d]pyrimidine dichlorophenyl)
Substituted ) Phenyl, Pyridone
) Pim-1 50 nM [6]
Pyridone Core
Isothiazolo[4,3- 2-methyl on
o PIKfyve o 8 nM [4]
b]pyridine pyridinyl

Pyridine derivatives have also demonstrated significant potential as antifungal and
antimicrobial agents.[7][8] The mechanism often involves the disruption of fungal cell
membranes or the inhibition of essential enzymes.[9]

Structure-Activity Relationship (SAR) Insights:

 Lipophilicity: The antifungal activity of pyridine derivatives is often correlated with their
lipophilicity, which facilitates passage through the fungal cell wall and membrane. The
methoxy and methyl groups on the 3-methoxy-5-methylpyridine core would increase
lipophilicity compared to unsubstituted pyridine.

e Specific Substitutions: In a study of thiosemicarbazide derivatives, a methoxy group in the
meta position of an attached phenyl ring exhibited the strongest and broadest-spectrum
antifungal activity.[9] While not directly on the pyridine, this highlights the favorable role of
methoxy groups in antifungal compounds. Some synthesized pyrimidine derivatives have
shown more potent activity than commercial fungicides.[7]

Comparative Data for Antifungal Pyridine Derivatives:
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Activity Metric

Compound Fungal Key Structural o
) . (MIC/inhibition = Reference
Series Species Features )
. 4-[(6- —
Pyrimidine Thanatephorus o 80.4% inhibition
o ] Chloropyridin-3-
Derivatives cucumeris at 50 pg/mL
yl)methoxy]
) 2-amino-5- )
Imidazol[1,2- ) ) o Active at 50-200
o Candida albicans  methylpyridine [8]
a]pyridines ) pg/mL
moiety
Thiosemicarbazi Trichophyton m-methoxy
MIC <125 pg/mL  [9]
des spp. phenyl group

The pyridine ring is a key component in several commercial herbicides.[10] These compounds
often act by mimicking plant hormones or inhibiting crucial plant enzymes.

Structure-Activity Relationship (SAR) Insights:

o Target Mimicry: Many pyridine-based herbicides are auxinic, meaning they mimic the plant
hormone auxin, leading to uncontrolled growth and plant death. The substitution pattern on
the pyridine ring is critical for this activity.

e Enzyme Inhibition: Other pyridine derivatives act by inhibiting specific plant enzymes. For
example, some pyrido[2,3-d]pyrimidine derivatives inhibit protoporphyrinogen oxidase
(PPO), a key enzyme in chlorophyll synthesis.[11] The electronic effects of the methoxy
group and the steric bulk of the methyl group can influence how these molecules fit into the
active site of target enzymes.

 Volatility and Efficacy: Studies on auxinic herbicide derivatives have shown that structural
modifications can lead to compounds with both high activity and low volatility, which is an
important environmental consideration.[12]

Synthesis Strategies for 3-Methoxy-5-methylpyridine
Derivatives

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6264579/
https://asianpubs.org/index.php/ajchem/article/download/9329/9317
https://www.mdpi.com/1420-3049/30/22/4439
https://patents.google.com/patent/WO2009029518A2/en
https://www.mdpi.com/1420-3049/28/21/7363
https://arabjchem.org/preparation-of-novel-auxinic-herbicide-derivatives-with-high-activity-and-low-volatility-by-me-too-method/
https://www.benchchem.com/product/b1603579?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Access to the 3-methoxy-5-methylpyridine core is the first step in exploring its biological
potential. A plausible synthetic strategy can be devised based on established pyridine
chemistry. A common approach involves the nucleophilic aromatic substitution on a di-
halogenated pyridine precursor.

General Synthetic Workflow:

The diagram below outlines a potential pathway starting from a commercially available
precursor like 3,5-dibromopyridine.
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Synthesis of Core Scaffold
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Caption: General synthetic and screening workflow.
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This strategy allows for the initial formation of the 3-methoxy-5-methylpyridine scaffold,
followed by diversification at other positions on the ring to build a library of compounds for
biological evaluation.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of biological data, standardized and well-
controlled assays are essential. Below are detailed protocols for evaluating kinase inhibition
and antifungal activity.

This protocol is designed to measure the ability of a test compound to inhibit the activity of a
specific protein kinase by quantifying the amount of ATP remaining in the reaction. A lower
kinase activity results in more ATP remaining, producing a higher luminescence signal.

Workflow Diagram:

1. Dispense Kma;e 2. Add Test Compou_md - 3. Add ATP to 4. Incubate at 5. Add Kinase-Glo® Reagent 6. Measure Luminescence
& Substrate Solution (6.9, 3-methoxy-5-methylpyridine derivative) initiate reaction Room Temperature to stop reaction & generate signal on Plate Reader
to 384-well plate & Control (DMSO) P P 9 9

Click to download full resolution via product page
Caption: Workflow for a luminescence-based kinase assay.
Step-by-Step Protocol:
» Reagent Preparation:
o Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA).

o Prepare the kinase and substrate solution by diluting the recombinant kinase and its
specific peptide substrate in the kinase buffer to desired concentrations.

o Prepare the ATP solution in kinase buffer. The final concentration should ideally be at or
near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of
ATP-competitive inhibitors.

o Prepare serial dilutions of the test compounds in 100% DMSO.
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e Assay Procedure (384-well plate format):

o

Add 5 pL of the kinase/substrate solution to each well.

o Add 50 nL of the serially diluted test compounds or DMSO (vehicle control) to the
appropriate wells.

o To initiate the kinase reaction, add 5 pL of the ATP solution to each well.
o Incubate the plate at room temperature for 60 minutes.

o Stop the reaction and generate a luminescent signal by adding 10 pL of a commercial ATP
detection reagent (e.g., Kinase-Glo®).

o Incubate for an additional 10 minutes at room temperature to stabilize the signal.
o Measure the luminescence using a plate reader.
o Data Analysis:

o Calculate the percentage of inhibition for each compound concentration relative to the
DMSO controls.

o Plot the percentage inhibition against the logarithm of the compound concentration and fit
the data to a four-parameter logistic equation to determine the ICso value.

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is
the lowest concentration that prevents visible growth of a fungus.

Step-by-Step Protocol:
 Inoculum Preparation:

o Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate (e.g.,
Sabouraud Dextrose Agar) for 24-48 hours.

o Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5
McFarland standard. This corresponds to approximately 1-5 x 106 CFU/mL.
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o Dilute this suspension in culture medium (e.g., RPMI-1640) to achieve the final desired
inoculum concentration.

o Assay Procedure (96-well plate format):

[¢]

Add 100 pL of sterile culture medium to all wells of a microtiter plate.

o Add 100 pL of the test compound stock solution (dissolved in DMSO and then diluted in
medium) to the first column of wells and perform a two-fold serial dilution across the plate.

o Include a positive control (a known antifungal agent like fluconazole) and a
negative/growth control (medium with DMSO only).

o Add 100 pL of the prepared fungal inoculum to each well.
o Incubate the plate at 35°C for 24-48 hours.

o Data Analysis:
o Visually inspect the plates for fungal growth (turbidity).

o The MIC is defined as the lowest concentration of the compound at which there is no
visible growth.

Conclusion and Future Outlook

The 3-methoxy-5-methylpyridine scaffold represents a promising starting point for the
development of novel therapeutic and agrochemical agents. Drawing insights from related
methoxy- and methyl-substituted pyridines, it is evident that this core structure has significant
potential, particularly in the realm of kinase inhibition, as well as for antifungal and herbicidal
applications.

The key to unlocking this potential lies in systematic exploration. The synthesis of a focused
library of derivatives, followed by rigorous biological evaluation using the protocols outlined in
this guide, will be crucial for elucidating detailed structure-activity relationships. Future work
should focus on optimizing potency against specific targets while profiling for selectivity and
drug-like properties. The strategic combination of the methoxy and methyl substituents
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provides a unique chemical space that is ripe for exploration by medicinal and agricultural

chemists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1603579#biological-activity-of-3-methoxy-5-
methylpyridine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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